![molecular formula C11H20N2O2 B1525757 tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 893566-16-0](/img/structure/B1525757.png)
tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (TBAC) is a cyclic organic compound with a unique structure and properties. It is a tertiary amine with a low molecular weight and a high boiling point. TBAC is a versatile compound that has a wide range of applications in the fields of science, technology, and medicine. It is used as a reagent in organic synthesis, as a catalyst in pharmaceutical and chemical processes, and as a drug delivery system.
Scientific Research Applications
Synthesis Techniques and Molecular Structure The molecule tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has been the focus of various studies primarily due to its intricate structure and potential applications. For instance, similar compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were synthesized using an intramolecular lactonization reaction. The molecular structure of this compound was elucidated using techniques such as 1H NMR spectroscopy and high-resolution mass spectrometry, followed by single-crystal X-ray diffraction analysis (Moriguchi et al., 2014). A similar approach was taken for the synthesis of its chiral counterpart, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, highlighting the compound's complex bicyclo[2.2.2]octane structure which consists of lactone and piperidine groups (Moriguchi et al., 2014).
Advanced Synthesis and Applications Enantiomerically pure variants of similar compounds have also been synthesized. For instance, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was produced through an innovative approach, starting from commercially available chiral lactone. This method notably improved the synthesis process and scaled up to produce kilogram amounts, signifying the potential industrial applications of these compounds (Maton et al., 2010). Furthermore, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a close relative of the compound , was achieved, demonstrating the chemical versatility and potential for producing specific stereoisomers for various applications (Bakonyi et al., 2013).
Mechanism of Action
Target of Action
Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic molecule that is often present in various natural and synthetic biologically active compounds Similar 3-azabicyclo[310]hexane (3-ABH) derivatives have been found to interact with various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors .
Mode of Action
The exact mode of action of Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[31It is known that similar 3-abh derivatives can interact with their targets to inhibit the reuptake of neurotransmitters such as serotonin, noradrenaline, and dopamine . This interaction can result in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical Pathways
The biochemical pathways affected by Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[31Similar 3-abh derivatives have been found to affect the neurotransmission pathways of serotonin, noradrenaline, and dopamine . By inhibiting the reuptake of these neurotransmitters, these compounds can enhance neurotransmission and affect various downstream effects related to mood, cognition, and motor control.
Pharmacokinetics
The pharmacokinetics of Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[31The compound’s molecular weight (21229) and physical form (light-yellow oil) suggest that it may have certain bioavailability characteristics .
Result of Action
The molecular and cellular effects of Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[31Similar 3-abh derivatives have been found to have various effects, including cytotoxicity, antitumor activity, and inhibition of certain enzymes . These effects are likely the result of the compound’s interaction with its targets and its influence on biochemical pathways.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[31It is known that the compound should be stored at 0-8°c , suggesting that temperature may play a role in its stability. Other environmental factors, such as pH and the presence of other compounds, may also influence its action and efficacy.
Properties
IUPAC Name |
tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,4-6,12H2,1-3H3/t7?,8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUMXXCFQUZQAV-CBLAIPOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725525 | |
| Record name | tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893566-16-0 | |
| Record name | tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


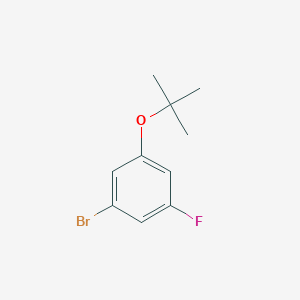
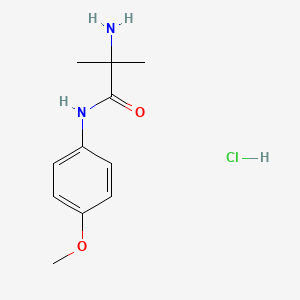
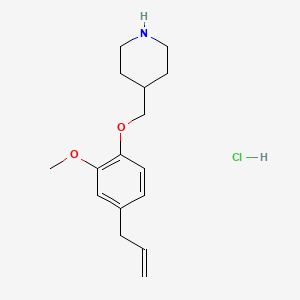
![3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525678.png)
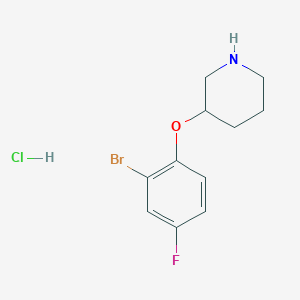
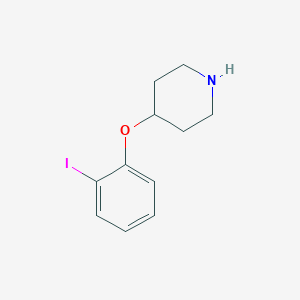
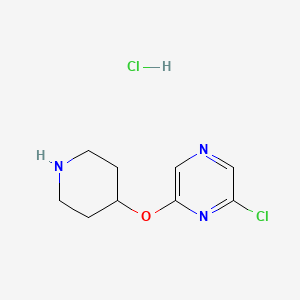
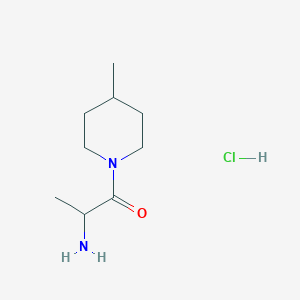
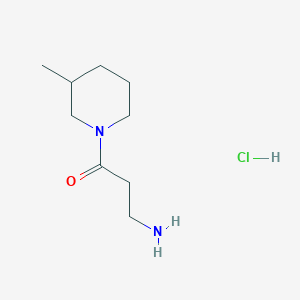
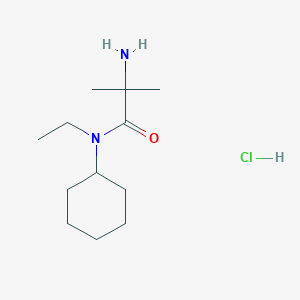
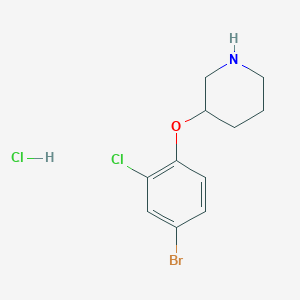
![3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525692.png)

![5-Boc-2-oxa-5-azaspiro[3.5]nonane](/img/structure/B1525697.png)
